![molecular formula C24H23ClN4OS B4065748 N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4065748.png)
N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide
Overview
Description
N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide is a useful research compound. Its molecular formula is C24H23ClN4OS and its molecular weight is 451.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide is 450.1281102 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
A study by Kuruvilla et al. (2018) focused on the vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical properties of a similar compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine. This work, through density functional theory and molecular electrostatic potential analyses, provided insights into the biological activity of the compound due to its electrophilicity index and softness value, suggesting potential applications in understanding the molecular basis of antidepressant action Kuruvilla et al., 2018.
Antimicrobial Properties
Baranovskyi et al. (2018) synthesized arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment and evaluated their antimicrobial properties. The study highlights the potential use of similar compounds in developing new antimicrobial agents, providing a foundation for further research into their applications in combating microbial resistance Baranovskyi et al., 2018.
Corrosion Inhibition
Research by Bentiss et al. (2007) on the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid highlights the application of such compounds in corrosion inhibition. This study demonstrates the effectiveness of these derivatives in protecting metal surfaces from corrosion, indicating potential industrial applications in material preservation Bentiss et al., 2007.
Spectroscopic Characterization of Schiff Bases
A study by Nimal (2020) on the redox behavior of biologically important triazol derivatives, including spectroscopic and electrochemical characterizations, provides insights into their potential use in biological applications due to their non-cytotoxic character up to certain concentrations. This research supports the exploration of similar compounds in biological sensing and therapeutic applications Nimal, 2020.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-methyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4OS/c1-3-21(23(30)26-19-13-11-18(25)12-14-19)31-24-28-27-22(29(24)2)15-17-9-6-8-16-7-4-5-10-20(16)17/h4-14,21H,3,15H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLKVHATJFYLMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NN=C(N2C)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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